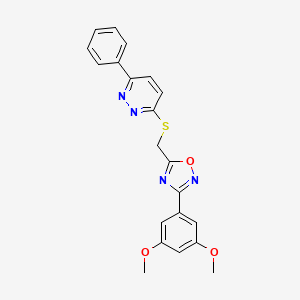
3-(3,5-Dimethoxyphenyl)-5-(((6-phenylpyridazin-3-yl)thio)methyl)-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
This would involve a detailed examination of the steps, reagents, and conditions used to synthesize the compound. It would also include an analysis of the yield and purity of the final product.Molecular Structure Analysis
This would involve using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the structure of the compound.Chemical Reactions Analysis
This would involve studying the reactions that the compound undergoes, including the reagents, conditions, and mechanisms of these reactions.Physical And Chemical Properties Analysis
This would involve determining properties such as the compound’s melting point, boiling point, solubility, and stability.Scientific Research Applications
Antimicrobial and Antifungal Activities
Compounds related to 1,3,4-oxadiazole have shown broad-spectrum antibacterial activities against pathogenic Gram-positive, Gram-negative bacteria, and the yeast-like pathogenic fungus Candida albicans. For instance, derivatives of 1,3,4-oxadiazole demonstrated potent activity against tested Gram-positive bacteria, showcasing their potential as antimicrobial agents (Al-Wahaibi et al., 2021). Furthermore, novel 5-[1-aryl-1,4-dihydro-6-methylpyridazin-4-one-3-yl]-2-arylamino-1,3,4-oxadiazoles were synthesized and tested in vivo against wheat leaf rust, Puccinia recondita, highlighting their fungicidal activity and offering insights into designing highly active compounds (Zou et al., 2002).
Anti-Cancer Activities
1,3,4-oxadiazole derivatives have been explored for their anti-cancer potential. A series of substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides were synthesized and evaluated for anticancer activity against multiple cancer cell lines, showing moderate to excellent anticancer activity in comparison to the reference drug etoposide (Ravinaik et al., 2021). Additionally, novel thioxothiazolidin-4-one derivatives were investigated for their anticancer and antiangiogenic effects against transplantable mouse tumor, demonstrating significant reduction in tumor volume and cell number, and inhibiting tumor-induced angiogenesis (Chandrappa et al., 2010).
Structural and Mechanistic Insights
Research into the crystal structure, Hirshfeld surfaces, and biological studies of 4,5-dihydro-1,3,4-oxadiazole-2-thiones derivatives has provided valuable structural insights. These studies include intermolecular hydrogen bonding analysis and in vitro biological activities (antioxidant and antibacterial) against Staphylococcus aureus, further contributing to the understanding of their molecular interactions and potential applications (Karanth et al., 2019).
Safety And Hazards
This would involve studying the compound’s toxicity, flammability, and other hazards. It would also include recommendations for safe handling and disposal.
Future Directions
This would involve a discussion of potential future research directions, such as new reactions to explore, potential applications of the compound, and ways to improve its synthesis.
I hope this helps! If you have any other questions, feel free to ask.
properties
IUPAC Name |
3-(3,5-dimethoxyphenyl)-5-[(6-phenylpyridazin-3-yl)sulfanylmethyl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O3S/c1-26-16-10-15(11-17(12-16)27-2)21-22-19(28-25-21)13-29-20-9-8-18(23-24-20)14-6-4-3-5-7-14/h3-12H,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSNPMAGDHHMPFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C2=NOC(=N2)CSC3=NN=C(C=C3)C4=CC=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-({[3-(3,5-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-phenylpyridazine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

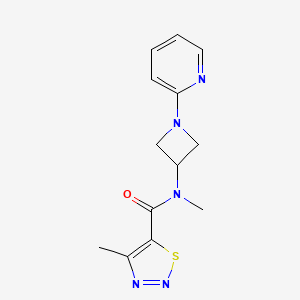
![4-butyl-1-(3-(4-(2-methoxyphenyl)piperazin-1-yl)-3-oxopropyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2720921.png)
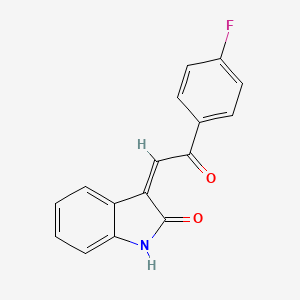
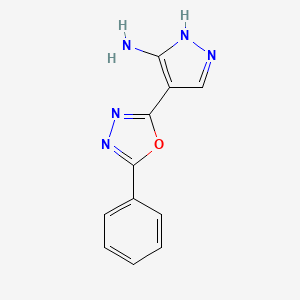
![2-((3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3,5-difluorophenyl)acetamide](/img/structure/B2720924.png)
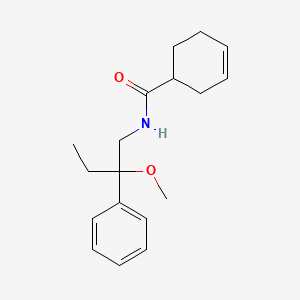
![Methyl 5-[[(2-chloroacetyl)amino]methyl]-1,2-dimethylpyrrole-3-carboxylate](/img/structure/B2720928.png)
![4-[(3-Nitropyrazol-1-yl)methyl]piperidine;hydrochloride](/img/structure/B2720929.png)
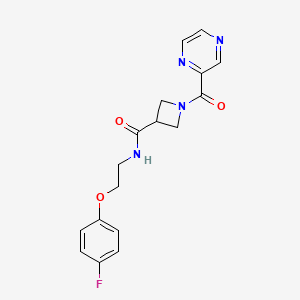
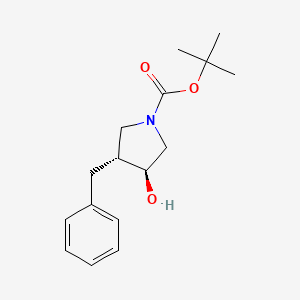
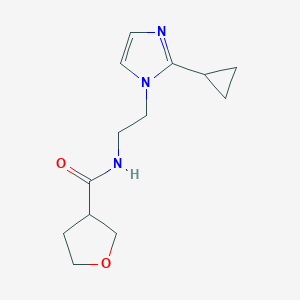
![2-((3-(4-Ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoic acid](/img/structure/B2720938.png)
![tert-butyl 2-{[3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetate](/img/structure/B2720939.png)
![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-4-methoxy-2-methylbenzenesulfonamide](/img/structure/B2720942.png)